molecular formula C5H5N3O2 B12834422 4-(2-Nitrovinyl)-1H-imidazole

4-(2-Nitrovinyl)-1H-imidazole

Katalognummer: B12834422
Molekulargewicht: 139.11 g/mol
InChI-Schlüssel: VFCANXAVQUKARJ-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Nitrovinyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a nitrovinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrovinyl)-1H-imidazole typically involves the reaction of imidazole with 2-nitrovinyl derivatives under specific conditions. One common method is the condensation reaction between imidazole and 2-nitrovinyl halides in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Nitrovinyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitroimidazole derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrovinyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitroimidazole derivatives.

    Reduction: Aminoimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(2-Nitrovinyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(2-Nitrovinyl)-1H-imidazole involves its interaction with molecular targets through its nitrovinyl group. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with nucleophilic sites in biomolecules, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-(2-Nitrovinyl)thiophene
  • 2-(2-Nitrovinyl)furan
  • 4-(2-Nitrovinyl)morpholine

Comparison: 4-(2-Nitrovinyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical properties compared to other nitrovinyl compounds. The presence of the imidazole ring enhances its stability and reactivity, making it a valuable compound in various applications.

Eigenschaften

Molekularformel

C5H5N3O2

Molekulargewicht

139.11 g/mol

IUPAC-Name

5-[(E)-2-nitroethenyl]-1H-imidazole

InChI

InChI=1S/C5H5N3O2/c9-8(10)2-1-5-3-6-4-7-5/h1-4H,(H,6,7)/b2-1+

InChI-Schlüssel

VFCANXAVQUKARJ-OWOJBTEDSA-N

Isomerische SMILES

C1=C(NC=N1)/C=C/[N+](=O)[O-]

Kanonische SMILES

C1=C(NC=N1)C=C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.